1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol
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Overview
Description
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol is a chemical compound known for its unique structure and properties. It features two oxetane rings, which are four-membered cyclic ethers, attached to an octane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol typically involves the reaction of octane-2,7-diol with 3-ethyloxetan-3-yl methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The oxetane rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a wide range of new compounds with modified properties .
Scientific Research Applications
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of UV-curable polymers, which are employed in coatings, adhesives, and inks.
Materials Science: The compound’s unique structure makes it valuable in the development of advanced materials with specific properties, such as high strength and flexibility.
Medicinal Chemistry: Oxetane-containing compounds are explored for their potential as drug candidates due to their stability and ability to undergo specific reactions.
Mechanism of Action
The mechanism of action of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol involves its ability to participate in ring-opening reactions due to the strained nature of the oxetane rings. This property allows it to interact with various molecular targets and pathways, making it useful in applications such as polymerization and drug development .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Oxybis(methylene))bis(3-ethyloxetane): Similar in structure but with different functional groups.
1,4-Bis[(3-ethyloxetan-3-yl)methoxy]benzene: Another oxetane-containing compound with a benzene backbone.
Octane-2,7-diol: The base compound used in the synthesis of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol.
Uniqueness
This compound is unique due to its dual oxetane rings and octane backbone, which confer specific properties such as high reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
331623-03-1 |
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Molecular Formula |
C20H38O6 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,8-bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol |
InChI |
InChI=1S/C20H38O6/c1-3-19(13-25-14-19)11-23-9-17(21)7-5-6-8-18(22)10-24-12-20(4-2)15-26-16-20/h17-18,21-22H,3-16H2,1-2H3 |
InChI Key |
XNRYGXJIORMFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCC(CCCCC(COCC2(COC2)CC)O)O |
Origin of Product |
United States |
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